
Undecane
Overview
Description
Undecane (C₁₁H₂₄) is a straight-chain alkane with a molecular weight of 156.31 g/mol. It is characterized by its linear structure (CH₃-(CH₂)₉-CH₃) and is commonly found in environmental, industrial, and biological contexts . For instance, this compound has been isolated from Xanthium strumarium plants and identified as a bioactive compound influencing reactive oxygen species (ROS) generation . It is also prevalent in volatile organic compound (VOC) emissions, such as in laundry dry-cleaning processes and firearm residues, where it occurs alongside decane (C₁₀H₂₂) and dodecane (C₁₂H₂₆) .
Preparation Methods
Industrial Production via Petroleum Refining
Fractional Distillation and Isolation
Undecane is isolated from petroleum fractions during crude oil refining. As a component of the kerosene-diesel distillation range (boiling point: 196–201°C), it is separated using fractional distillation towers. The process involves heating crude oil to temperatures exceeding 300°C, vaporizing hydrocarbons, and condensing them at specific height intervals within the tower . this compound’s intermediate chain length positions it in the mid-boiling fraction, distinct from shorter-chain gasoline components (e.g., heptane) and longer-chain waxes.
Post-distillation, this compound-rich fractions undergo solvent extraction or adsorption chromatography to remove sulfur compounds, aromatic hydrocarbons, and unsaturated alkenes. Gas chromatography (GC) analysis, as noted in commercial specifications, ensures a purity of ≥99.8% .
U.S. Production Volumes
This compound production scales with demand from sectors such as lubricant manufacturing and petrochemical intermediates. Historical data from 2016–2019 reveals fluctuations in annual output (Table 1) :
Table 1: U.S. Production Volumes of this compound (2016–2019)
Year | Production Range (lb) |
---|---|
2016 | 100,000,000 – 1,000,000,000 |
2017–2019 | 20,000,000 – 100,000,000 |
The 2016 surge correlates with expanded applications in oil and gas drilling, while subsequent declines reflect market adjustments and feedstock availability.
Physicochemical Properties Influencing Preparation
Key Properties for Isolation
This compound’s physical properties guide its separation and purification (Table 2) :
Table 2: Physicochemical Properties of this compound
Property | Value |
---|---|
Density (25°C) | 0.74 g/mL |
Vapor Pressure (20°C) | <0.4 mmHg |
Flash Point | 62°C |
Boiling Point | 196–201°C |
Low vapor pressure minimizes losses during high-temperature distillation, while its density enables efficient liquid-liquid separation from aqueous phases. The flash point dictates safety protocols during handling and storage.
Challenges in Purification
Isomer separation poses a significant challenge. This compound’s straight-chain structure coexists with branched isomers (e.g., 2-methylthis compound) in crude oil. Advanced techniques like urea adduction—exploiting urea’s preferential clathrate formation with linear alkanes—enhance isomer purity . Molecular sieves with tailored pore sizes further isolate C₁₁H₂₄ from similar-chain hydrocarbons.
Industrial and Research Applications
Role in Petrochemical Manufacturing
This compound serves as a precursor in synthesizing surfactants, plasticizers, and specialty lubricants. Its incorporation into jet engine lubricants stems from thermal stability and low volatility under high-altitude conditions .
Distillation Chaser in Laboratory Settings
In analytical chemistry, this compound acts as a “distillation chaser,” ensuring complete evaporation of volatile compounds during rotary evaporation. Its high boiling point prevents premature vaporization, facilitating efficient solvent recovery .
Chemical Reactions Analysis
Types of Reactions: Undecane primarily undergoes reactions typical of alkanes, including:
Substitution: Halogenation reactions can occur, where this compound reacts with halogens like chlorine or bromine to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or chromic acid in acetic acid.
Substitution: Chlorine or bromine in the presence of ultraviolet light or heat.
Major Products:
Oxidation: Undecanoic acid.
Substitution: Halogenated this compound derivatives such as 1-chlorothis compound or 1-bromothis compound.
Scientific Research Applications
Chemical Properties and Basic Applications
Undecane is primarily utilized as a solvent and a chemical intermediate in various industrial processes. Its properties include:
- Boiling Point : 196.3 °C
- Density : 0.73 g/cm³
- Solubility : Insoluble in water but soluble in organic solvents
Common Uses
Application Area | Specific Uses |
---|---|
Industrial Solvent | Metal degreasing, lubricants |
Chemical Intermediate | Production of surfactants and additives |
Personal Care Products | Fragrance component |
Material Science
This compound has been studied for its thermal properties, making it suitable for energy storage systems. It serves as a scaffold in the development of advanced materials, particularly in the field of organic electronics where it aids in enhancing interchain interactions among conjugated units .
Medicinal Chemistry
Recent research has highlighted this compound's potential therapeutic effects, particularly its anti-allergic and anti-inflammatory properties. In vitro studies have demonstrated that this compound can suppress degranulation in mast cells and regulate inflammatory signaling pathways, suggesting its usefulness in treating skin conditions like atopic dermatitis .
Environmental Studies
This compound is also relevant in environmental science as a volatile organic compound (VOC). Studies have identified its emission levels from various sources, contributing to indoor air quality assessments . Its presence is crucial in understanding the impact of VOCs on health and the environment.
Case Study 1: Anti-Inflammatory Effects
A study published in Molecules explored the effects of this compound on mast cells and keratinocytes. The results indicated that this compound significantly reduced the mRNA expression of inflammatory cytokines, showcasing its potential for therapeutic applications in inflammatory skin diseases .
Case Study 2: Thermal Properties for Energy Storage
Research conducted on this compound's thermal properties revealed its potential application in energy storage systems. The study focused on how this compound can enhance energy efficiency through improved heat retention capabilities .
Safety and Regulatory Aspects
This compound has undergone various safety assessments to evaluate its toxicity and environmental impact. According to a safety assessment by the Expert Panel for Fragrance Safety, this compound does not present significant risks for skin sensitization or genotoxicity, making it safe for use in personal care products . Furthermore, regulatory assessments indicate that this compound can be safely used within established limits in industrial applications.
Mechanism of Action
Undecane exerts its effects through various mechanisms:
Comparison with Similar Compounds
Physical and Chemical Properties
Undecane’s physical properties differ significantly from shorter- and longer-chain alkanes, as well as branched isomers (Table 1).
Table 1: Physical Properties of this compound and Related Alkanes
Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Structure |
---|---|---|---|---|
Decane | C₁₀H₂₂ | 142.28 | 174 | Linear |
This compound | C₁₁H₂₄ | 156.31 | 196 | Linear |
Dodecane | C₁₂H₂₆ | 170.33 | 216 | Linear |
2-Methylthis compound | C₁₂H₂₆ | 170.33 | ~185* | Branched |
6-Methylthis compound | C₁₂H₂₆ | 170.33 | ~190* | Branched |
*Branched isomers exhibit lower boiling points compared to linear this compound due to reduced surface area and weaker van der Waals interactions .
Occurrence and Environmental Impact
This compound is frequently detected in VOC emissions. In laundry dry-cleaning, this compound constituted 33.90% of total VOCs before treatment, decreasing to 56.28% post-treatment, while dodecane emissions dropped by 99.9% . This highlights the inverse relationship between molecular weight and VOC removal efficiency. In contrast, decane (C₁₀H₂₂) showed intermediate reduction (79.4%), emphasizing this compound’s unique persistence in environmental systems .
Structural Isomerism and Chromatographic Behavior
Branched isomers like 2-methylthis compound and 6-methylthis compound (C₁₂H₂₆) display distinct chromatographic retention times. For example, 6-methylthis compound elutes earlier than linear this compound in nonpolar columns (Kovats’ Retention Index: 1170 vs. 1100 for this compound) . These differences are critical in analytical applications, such as detecting firearm residues or plant volatiles .
Key Research Findings
- VOC Dynamics : this compound’s concentration in healthy plant volatiles (25.75%) drops sharply in virus-infected plants (5.66%), suggesting its role in insect antennal responses .
- Industrial Relevance : this compound is a major component in giant panda enclosure air, alongside structurally similar compounds like dodecane and benzaldehyde .
- Synthetic Derivatives : Spiro compounds derived from this compound skeletons (e.g., 2,4,8,10-tetraoxaspiro[5.5]this compound) exhibit flexible stereochemistry, enabling applications in coordination chemistry and catalysis .
Biological Activity
Undecane, a straight-chain alkane with the chemical formula , has garnered attention in various fields of research due to its biological activities. This article explores the biological effects of this compound, focusing on its anti-inflammatory and antimicrobial properties, as well as its presence in environmental studies.
This compound is a colorless, flammable liquid at room temperature and is part of the alkane family. Its structure consists of a linear chain of eleven carbon atoms, which contributes to its hydrophobic characteristics. This hydrophobicity influences its interaction with biological membranes and cellular systems.
Anti-Inflammatory Effects
Recent studies have highlighted this compound's potential in modulating inflammatory responses. A notable study published in Molecules demonstrated that this compound significantly increased intracellular cyclic adenosine monophosphate (cAMP) levels in mast cells and keratinocytes. This increase in cAMP was associated with the suppression of degranulation in sensitized mast cells, indicating a potential role in allergic reactions and inflammation management .
Key Findings:
- Cell Viability : this compound did not affect cell viability at concentrations ranging from 1 to 100 µM.
- Degranulation Suppression : It effectively inhibited degranulation in RBL-2H3 cells, which are a model for mast cell activation.
- Cytokine Regulation : The compound reduced mRNA expression levels of inflammatory cytokines in HaCaT cells, suggesting its role in downregulating pro-inflammatory signals .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. A study examined the antimicrobial activity of undecanal derivatives (e.g., undecan-3-one and undecan-3-ol) against various pathogens. The results indicated that these compounds exhibit significant antimicrobial activity, making them potential candidates for therapeutic applications .
Comparative Antimicrobial Activity Table
Compound | Activity | Target Organisms |
---|---|---|
Undecan-3-one | Moderate | Various bacteria |
Undecan-3-ol | Strong | E. coli, Staphylococcus spp. |
Undec-3-yl acetate | Weak | Limited effectiveness |
Environmental Presence and Implications
This compound is commonly found in indoor environments, particularly in the air of new automobiles. A study highlighted that this compound concentrations reached as high as 1616 µg/m³ shortly after delivery of new cars, emphasizing its prevalence as a volatile organic compound (VOC) in enclosed spaces . The study tracked these concentrations over three years and noted that while levels decreased over time, they fluctuated with temperature changes.
VOC Concentration Over Time
Time Period | Concentration (µg/m³) |
---|---|
Day After Delivery | 1616 |
1 Year Later | ~300 |
3 Years Later | ~150 |
Case Studies and Research Findings
- Anti-Allergic Effects : In a controlled environment, this compound's ability to modulate immune responses was tested using various cell lines. The findings support its potential use in treating allergic conditions by targeting mast cell activation pathways .
- Air Quality Studies : Research into indoor air quality has shown that high levels of this compound can contribute to overall VOC concentrations, which may have implications for human health, particularly respiratory issues .
Q & A
Basic Research Questions
Q. How can researchers determine the purity of undecane in experimental settings?
To assess purity, employ analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify trace impurities or Nuclear Magnetic Resonance (NMR) to confirm molecular structure. Calibrate instruments using certified reference standards and validate results through triplicate measurements to ensure reproducibility. Cross-reference findings with literature data on this compound’s physicochemical properties (e.g., boiling point, refractive index) to detect anomalies .
Q. What experimental design considerations are critical for synthesizing this compound in a laboratory?
Optimize synthesis by controlling variables such as reaction temperature, catalyst type (e.g., palladium for hydrogenation), and substrate purity. Use fractional distillation to isolate this compound from byproducts, and document procedural deviations (e.g., incomplete reflux) that may impact yield. Validate the synthesis pathway through kinetic studies and compare results with established mechanisms in alkane production literature .
Q. Which spectroscopic methods are most effective for characterizing this compound derivatives?
Combine Fourier-Transform Infrared Spectroscopy (FT-IR) to identify functional groups (e.g., C-H stretching in alkanes) and Raman Spectroscopy to analyze molecular symmetry. For structural elucidation of derivatives (e.g., halogenated this compound), use X-ray Crystallography to resolve bond angles and lengths. Ensure spectral interpretations align with computational simulations (e.g., density functional theory) .
Advanced Research Questions
Q. How can computational models predict this compound’s thermodynamic stability in complex mixtures?
Apply Molecular Dynamics (MD) simulations to study intermolecular interactions (e.g., van der Waals forces) in binary or ternary systems. Validate models using experimental data (e.g., calorimetry for enthalpy changes) and adjust force-field parameters to account for isomer-specific behaviors. Compare predictions with phase diagrams published in high-impact journals to identify model limitations .
Q. What strategies resolve contradictions in published data on this compound’s solubility parameters?
Conduct a systematic meta-analysis of existing studies, categorizing discrepancies by methodology (e.g., static vs. dynamic solubility measurements). Replicate experiments under standardized conditions (e.g., 25°C, 1 atm) and perform error analysis to identify instrument bias. Publish null results to address publication bias and propose a unified protocol for solubility testing in nonpolar solvents .
Q. How do this compound’s degradation pathways vary under oxidative vs. photolytic conditions?
Design comparative studies using High-Performance Liquid Chromatography (HPLC) to track degradation products. For oxidative pathways, employ Electron Paramagnetic Resonance (EPR) to detect radical intermediates. For photolysis, quantify quantum yields using monochromatic light sources and correlate results with Arrhenius plots to elucidate temperature dependence. Reconcile findings with mechanistic studies on shorter alkanes to extrapolate trends .
Q. What advanced statistical methods are suitable for analyzing this compound’s reaction kinetics?
Use multivariate regression to model rate constants as functions of temperature, pressure, and catalyst loading. Apply Bayesian inference to quantify uncertainty in kinetic parameters (e.g., activation energy). Validate models with time-resolved spectroscopic data and compare outputs to deterministic simulations (e.g., Chemkin) .
Q. Methodological Guidelines
- Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Physical Chemistry) over preprints. Use databases like SciFinder to identify knowledge gaps, such as this compound’s behavior in supercritical fluids .
- Data Contradiction Analysis : Apply Grubbs’ test to detect outliers in replicated experiments. For conflicting computational results, verify the basis set and solvation models used in quantum calculations .
- Ethical Reporting : Disclose all experimental conditions (e.g., humidity levels) in supplementary materials to enable reproducibility. Avoid selective data presentation by including negative results .
Properties
IUPAC Name |
undecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24/c1-3-5-7-9-11-10-8-6-4-2/h3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJKGSCJYJTIGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24 | |
Record name | UNDECANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4736 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | undecane | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Undecane | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021689 | |
Record name | Undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Undecane appears as a colorless liquid. Insoluble in water and less dense than water. Used to make other chemicals., Liquid, Clear liquid; [CAMEO] | |
Record name | UNDECANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4736 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Undecane | |
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Record name | Undecane | |
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Boiling Point |
384.6 °F at 760 mmHg (NTP, 1992), boiling point equals 385 °F, 195.9 °C, 195.00 to 198.00 °C. @ 760.00 mm Hg | |
Record name | UNDECANE | |
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URL | https://cameochemicals.noaa.gov/chemical/4736 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Undecane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | n-Undecane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5791 | |
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Record name | Undecane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031445 | |
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Flash Point |
149 °F (NFPA, 2010), 300 °F, 62.0 °C (143.6 °F) - closed cup, 149 °F (65 °C) (open cup) | |
Record name | UNDECANE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Undecane | |
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Record name | n-Undecane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5791 | |
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Solubility |
In water, 0.014 mg/L at 25 deg (critical evaluation of all available data), In water, 0.0044 mg/L at 25 °C, Miscible with ethyl alcohol, ether | |
Record name | n-Undecane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5791 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.74017 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7402 g/cu cm at 20 °C | |
Record name | UNDECANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4736 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | n-Undecane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5791 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.4 (Air = 1) | |
Record name | UNDECANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4736 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | n-Undecane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5791 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.41 [mmHg], 0.412 mm Hg at 25 °C | |
Record name | Undecane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | n-Undecane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5791 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
1120-21-4, 61193-21-3 | |
Record name | UNDECANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4736 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Undecane | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=1120-21-4 | |
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Record name | n-Undecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Undecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061193213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Undecane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66159 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Undecane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Undecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.001 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | UNDECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV0QT00NUE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | n-Undecane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5791 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Undecane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031445 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-14.1 °F (NTP, 1992), -25.54 °C, -26.00 °C. @ 760.00 mm Hg | |
Record name | UNDECANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4736 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | n-Undecane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5791 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Undecane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031445 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.